Cas no 2422030-89-3 (2-Thiazolamine, 4-(6-fluoro-2-pyridinyl)-)

2-Thiazolamine, 4-(6-fluoro-2-pyridinyl)- is a synthetic organic compound characterized by its 2-thiazole and 4-(6-fluoro-2-pyridinyl) substituents. This compound exhibits notable stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features contribute to its effectiveness in targeted reactions, enhancing the efficiency of chemical processes.
2-Thiazolamine, 4-(6-fluoro-2-pyridinyl)- structure
2422030-89-3 structure
Product Name:2-Thiazolamine, 4-(6-fluoro-2-pyridinyl)-
CAS No:2422030-89-3
MF:C8H6FN3S
MW:195.216742992401
CID:5108830
PubChem ID:143536355
Update Time:2025-07-23

2-Thiazolamine, 4-(6-fluoro-2-pyridinyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Thiazolamine, 4-(6-fluoro-2-pyridinyl)-
    • 4-(6-fluoro-2-pyridyl)thiazol-2-amine
    • 4-(6-Fluoropyridin-2-yl)thiazol-2-amine
    • 4-(6-fluoro-2-pyridinyl)-2-Thiazolamine
    • SCHEMBL22289928
    • DB-425472
    • CS-0436358
    • PB48347
    • SY321635
    • PS-16115
    • F89096
    • 2422030-89-3
    • Inchi: 1S/C8H6FN3S/c9-7-3-1-2-5(11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12)
    • InChI Key: BFAWGHAEPWVHLU-UHFFFAOYSA-N
    • SMILES: S1C=C(C2=NC(F)=CC=C2)N=C1N

Computed Properties

  • Exact Mass: 195.02664654g/mol
  • Monoisotopic Mass: 195.02664654g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 80Ų

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Additional information on 2-Thiazolamine, 4-(6-fluoro-2-pyridinyl)-

Introduction to 2-Thiazolamine, 4-(6-fluoro-2-pyridinyl) (CAS No. 2422030-89-3) and Its Emerging Applications in Chemical Biology

2-Thiazolamine, 4-(6-fluoro-2-pyridinyl), identified by the chemical identifier CAS No. 2422030-89-3, represents a novel heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the thiazole derivatives, a class of molecules known for their diverse biological activities and structural versatility. The presence of a fluoro-substituent at the 6-position of the pyridine ring and an amine group attached to the thiazole core introduces unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery and molecular pharmacology.

The structural framework of 2-Thiazolamine, 4-(6-fluoro-2-pyridinyl) combines the characteristic sulfur-nitrogen heterocycle of thiazole with the electron-withdrawing effect of the fluoro group, which can modulate the reactivity and binding affinity of the molecule. This combination has been strategically exploited in recent studies to develop compounds with enhanced bioavailability and targeted therapeutic effects. The fluoro substitution, in particular, is well-documented for its ability to improve metabolic stability, lipophilicity, and binding interactions with biological targets, thereby serving as a critical pharmacophoric element in modern drug design.

In recent years, there has been a surge in research focusing on thiazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential applications in antimicrobial, anti-inflammatory, anticancer, and antiviral therapies. The specific modification of 2-Thiazolamine, 4-(6-fluoro-2-pyridinyl) with a fluoro-pyridine moiety at the 4-position enhances its interaction with biological receptors, leading to more potent and selective pharmacological effects. This has prompted investigations into its role as an intermediate in synthesizing novel therapeutic agents.

One of the most compelling aspects of 2-Thiazolamine, 4-(6-fluoro-2-pyridinyl) is its utility as a scaffold for developing small-molecule inhibitors targeting key enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its potential in modulating enzymes such as kinases and proteases, which are often overexpressed in pathological conditions like cancer. The fluoro group’s ability to engage in hydrogen bonding and π-stacking interactions further enhances its binding affinity to these targets. Additionally, the thiazole ring itself is known to exhibit significant bioactivity due to its ability to mimic natural biomolecules and interfere with enzymatic processes.

The synthesis of 2-Thiazolamine, 4-(6-fluoro-2-pyridinyl) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the fluoro substituent at the desired position on the pyridine ring while maintaining the integrity of the thiazole core. Techniques such as nucleophilic substitution reactions followed by cyclization have been commonly used to construct this complex molecule. The successful synthesis of this compound underscores the growing expertise in heterocyclic chemistry and highlights its importance as a building block for future pharmaceutical innovations.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the binding mechanisms of 2-Thiazolamine, 4-(6-fluoro-2-pyridinyl) with biological targets. These studies have revealed that the compound interacts with key residues in target proteins through a combination of hydrophobic interactions, hydrogen bonding networks, and electrostatic forces. The presence of both polar (amine group) and non-polar (aromatic rings) regions allows it to adaptively bind to diverse protein surfaces. This adaptability has been exploited to design derivatives with improved pharmacokinetic profiles.

Recent preclinical studies have begun to explore the therapeutic potential of derivatives inspired by 2-Thiazolamine, 4-(6-fluoro-2-pyridinyl). These studies have shown promising results in models of inflammation and cancer, where the compound demonstrates inhibitory effects on relevant signaling pathways without significant off-target toxicity. The fluoro substituent plays a crucial role in these effects by enhancing binding affinity while minimizing unwanted interactions with other biological systems. Such findings have laid a strong foundation for further clinical development and translational research.

The impact of this compound extends beyond traditional drug discovery into areas such as chemical probes for biomarker identification and molecular tools for understanding disease mechanisms. By serving as a scaffold for structure-activity relationship (SAR) studies, researchers can gain insights into how specific modifications influence biological activity. This approach has been particularly valuable in identifying new therapeutic strategies against emerging diseases where existing treatments are limited.

The future prospects for 2-Thiazolamine, 4-(6-fluoro-2-pyridinyl) are bright given its unique structural features and demonstrated bioactivity. Ongoing research aims to optimize its synthetic routes for scalability while exploring novel derivatives that may exhibit even greater therapeutic efficacy or selectivity. Collaborative efforts between synthetic chemists, biochemists, and medicinal chemists will be essential in translating this promising compound into viable therapeutics that address unmet medical needs.

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